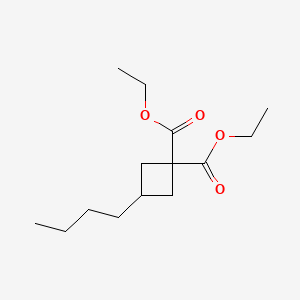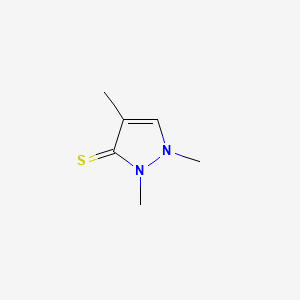
3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- is a heterocyclic compound with the molecular formula C6H10N2S It is a derivative of pyrazole, characterized by the presence of a thione group at the 3-position and three methyl groups at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-trimethyl-3-pyrazolone with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or xylene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3H-Pyrazole-3-thione, 1,2-dihydro-
Propriétés
Numéro CAS |
66187-19-7 |
|---|---|
Formule moléculaire |
C6H10N2S |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
1,2,4-trimethylpyrazole-3-thione |
InChI |
InChI=1S/C6H10N2S/c1-5-4-7(2)8(3)6(5)9/h4H,1-3H3 |
Clé InChI |
HMSQCMVNWFFIPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N(C1=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
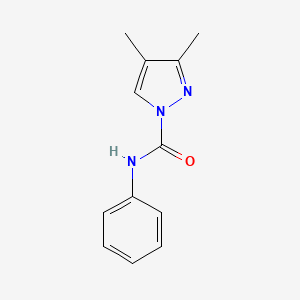
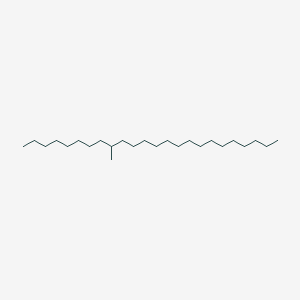
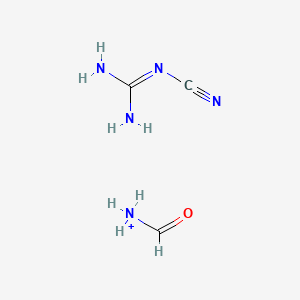
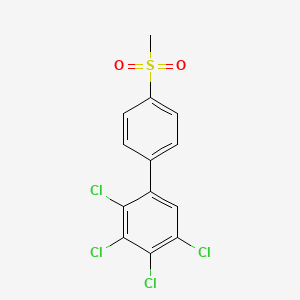

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
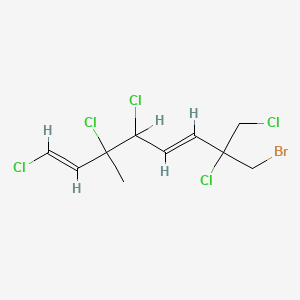
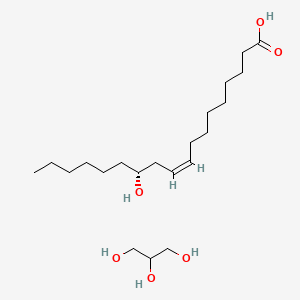
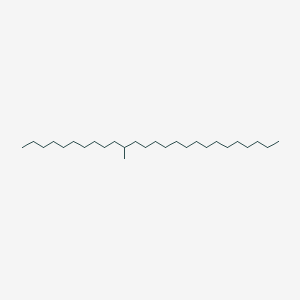

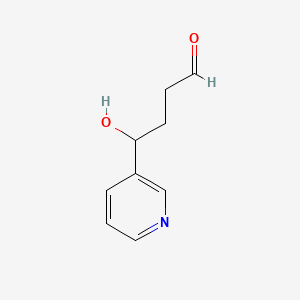
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
